1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea
Description
The compound "1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea" is a urea derivative characterized by a cyclopentyl-substituted tetrahydroindazole core linked to a thiophen-2-yl group via a methylene bridge. Its structure combines a bicyclic indazole system, which is partially saturated (4,5,6,7-tetrahydro), with a cyclopentyl substituent at the indazole nitrogen. The urea moiety bridges the indazole-methyl group and the thiophene ring, a design that may enhance binding interactions in biological systems.
Properties
IUPAC Name |
1-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c23-18(20-17-10-5-11-24-17)19-12-15-14-8-3-4-9-16(14)22(21-15)13-6-1-2-7-13/h5,10-11,13H,1-4,6-9,12H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUQHKFBYUMSDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the indazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopentyl group: This step may involve alkylation reactions.
Attachment of the thiophen-2-yl group: This can be done through coupling reactions.
Formation of the urea linkage: This is usually achieved by reacting an amine with an isocyanate or by using phosgene derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea is being investigated for its pharmacological properties. It shows promise as a potential therapeutic agent due to its ability to interact with specific molecular targets. Notably:
- Antimicrobial Activity : Related thiourea derivatives have demonstrated significant antimicrobial properties against pathogens like Mycobacterium tuberculosis. For example, studies have shown that similar compounds exhibit minimum inhibitory concentration (MIC) values ranging from 25 µM to >200 µM against various strains of M. tuberculosis .
| Compound | MIC (µM) | Activity |
|---|---|---|
| TTU1 | >200 | No activity |
| TTU3 | 25 | Active against M. tuberculosis |
| TTU4 | 50 | Moderate activity |
Biological Studies
The compound also serves as a probe or ligand in biochemical studies. Its unique structure allows it to modulate biological pathways by binding to enzymes or receptors, influencing gene expression and cellular signaling.
Materials Science
In addition to its biological applications, 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea may find uses in materials science. Its properties can be leveraged for creating novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiophene Moieties
The thiophen-2-yl group is a recurring motif in bioactive compounds. Key analogues include:
- 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) (): Features a tetrahydrobenzo[b]thiophene core with a cyanide substituent and a benzoyl-urea linkage.
- TTU14, TTU15, TTU16 (): Urea derivatives with thiophenylthiazole moieties. These compounds replace the indazole core with a thiazole ring, altering electronic properties and hydrogen-bonding capacity. TTU14–TTU16 exhibit melting points of 185–231°C, suggesting higher crystallinity compared to the target compound, which may impact solubility .
Urea Derivatives with Heterocyclic Cores
Compounds with urea-linked heterocycles often exhibit distinct bioactivity profiles:
- 1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (): A triazole-fused benzimidazole system with a thiophen-2-yl group.
- Drospirenone/Ethinyl Estradiol-related impurities (): Includes thiophen-2-yl propanolamine derivatives. These lack urea linkages but highlight the pharmacological relevance of thiophene in steroidal frameworks .
Key Structural and Functional Differences
Implications for Bioactivity
- The cyclopentyl group in the target compound may improve membrane permeability compared to analogues with polar substituents (e.g., cyano in 7a) .
- The absence of bioactivity data for the target compound necessitates caution, though its structural similarity to MABA-tested compounds () implies possible antitubercular applications .
Biological Activity
1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and features an indazole core with thiophene and urea functionalities. Its structural complexity suggests diverse interactions with biological targets.
Antimicrobial Activity
Research indicates that thiourea derivatives, including the compound , exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed efficacy against Mycobacterium tuberculosis , highlighting their potential as anti-tuberculosis agents. The minimum inhibitory concentration (MIC) values for related thiourea derivatives ranged from 25 µM to >200 µM against various strains of M. tuberculosis .
Table 1: Antimycobacterial Activity of Thiourea Derivatives
| Compound | MIC (µM) | Activity |
|---|---|---|
| TTU1 | >200 | No activity |
| TTU3 | 25 | Active against M. tuberculosis |
| TTU4 | 50 | Moderate activity |
Anti-HIV Activity
Compounds with similar structural motifs have been investigated for anti-HIV activity. Urea derivatives are known to inhibit HIV replication through various mechanisms, including interference with viral entry and replication processes .
Anticancer Properties
The compound's potential anticancer properties have been explored through in vitro studies. Thiourea derivatives have shown promising results in inhibiting cancer cell proliferation across different cancer lines, including leukemia and breast cancer cells .
Table 2: Anticancer Activity of Related Urea Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 11a | 16.23 | U937 (leukemia) |
| Etoposide | 17.94 | U937 (reference) |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Interference with DNA Synthesis : Some derivatives exhibit the ability to disrupt DNA synthesis in cancer cells, leading to apoptosis.
- Modulation of Immune Response : Certain urea derivatives enhance immune response, making them effective against infections.
Case Studies
Several studies have focused on the biological evaluation of thiourea and urea derivatives:
- A study evaluated the cytotoxicity and antimicrobial efficacy of a series of thiourea derivatives against drug-resistant strains of M. tuberculosis, demonstrating significant activity against resistant isolates .
- Another investigation into the structure-activity relationship (SAR) of urea derivatives highlighted the importance of specific functional groups in enhancing antimicrobial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
